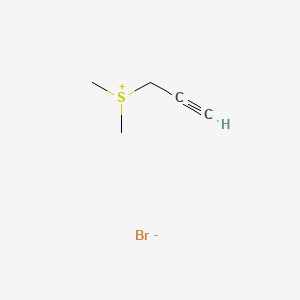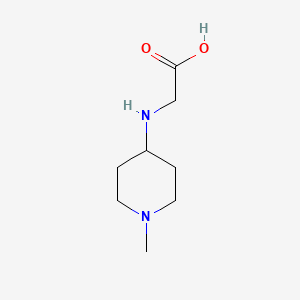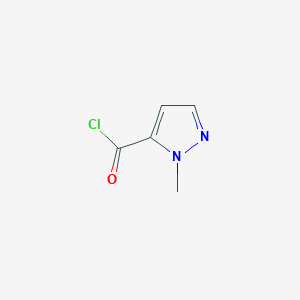
Octadec-11-enoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Octadec-11-enoyl Chloride, also known as Oleoyl Chloride, is a chemical compound that is used in various fields due to its chemical properties .
Mode of Action
The mechanism of action of this compound varies depending on its application. In the production of surfactants, this compound reacts with other compounds to form surfactant molecules. These surfactants can lower the surface tension of liquids, allowing them to mix more easily .
Biochemical Pathways
This compound is involved in the synthesis of active ingredients that target pests or weeds . It is also related to the formation of stable cationic liposomes in solution, which readily absorb DNA and other negatively charged organic compounds .
Result of Action
The result of this compound’s action depends on its application. For instance, in the production of surfactants, it helps to lower the surface tension of liquids, facilitating their mixture . In pharmaceutical synthesis, this compound can be used to introduce the oleoyl group into drug molecules, altering their properties .
Biochemische Analyse
Biochemical Properties
Cellular Effects
The cellular effects of Octadec-11-enoyl chloride are not well-studied. It’s known that similar compounds can have significant effects on cellular processes. For example, oleoyl chloride, a similar compound, has been shown to react with other compounds to form surfactant molecules, which can lower the surface tension of liquids, allowing them to mix more easily .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It’s known that similar compounds can have significant effects at the molecular level. For example, oleoyl chloride, a similar compound, can react with other compounds to form surfactant molecules. These surfactants can lower the surface tension of liquids, allowing them to mix more easily .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It’s known that similar compounds can have significant effects over time. For example, 1-octadecene, a similar compound, has been shown to spontaneously polymerize under high temperature conditions (120 – 320 °C), and the resulting poly(1-octadecene) has a comparable solubility and size to nanocrystals stabilized by hydrophobic ligands .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. It’s known that similar compounds can have significant effects at different dosages. For example, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-studied. It’s known that similar compounds can have significant effects on metabolic pathways. For example, oleoyl chloride, a similar compound, is involved in the synthesis of active ingredients that target pests or weeds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. It’s known that similar compounds can have significant effects on transport and distribution. For example, oleoyl chloride, a similar compound, is soluble in organic solvents such as ethanol and acetone, but it is insoluble in water .
Subcellular Localization
The subcellular localization of this compound is not well-studied. It’s known that similar compounds can have significant effects on subcellular localization. For example, proteins can be found in various subcellular locations, and these locations can provide valuable insights into their functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadec-11-enoyl Chloride can be synthesized through the reaction of oleic acid with thionyl chloride. The reaction typically involves the following steps:
Oleic Acid Conversion: Oleic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Purification: The resulting product is then purified through distillation to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield the corresponding carboxylic acid and hydrochloric acid.
Addition Reactions: It can participate in addition reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Used in hydrolysis reactions.
Catalysts: May be used to enhance reaction rates and selectivity.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acid: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Octadec-11-enoyl Chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.
Vergleich Mit ähnlichen Verbindungen
Oleoyl Chloride: Similar in structure but differs in the position of the double bond.
Elaidoyl Chloride: The trans isomer of oleoyl chloride.
Stearoyl Chloride: Lacks the double bond present in Octadec-11-enoyl Chloride.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Eigenschaften
CAS-Nummer |
95548-26-8 |
|---|---|
Molekularformel |
C18H33ClO |
Molekulargewicht |
300.9 g/mol |
IUPAC-Name |
(E)-octadec-11-enoyl chloride |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3/b8-7+ |
InChI-Schlüssel |
WYUXJEJFKYBBMZ-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)Cl |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)



![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)





![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
